DNMT3A Inhibition: Target Compound Derivative vs. Pan-DNMT Inhibitor SGI-1027
Derivatives of the target compound scaffold have been reported to exhibit selective inhibition of DNMT3A with an EC50 of 0.9 µM . The specific structural template is a primary amine at the 4-position on the pyrimidine and a simple benzamide group, unlike the pan-DNMT inhibitor SGI-1027 (CAS 1020149-73-8), which contains a bulky 4-(4-quinolinylamino)benzamide side chain. SGI-1027 inhibits DNMT1, DNMT3A, and DNMT3B, with reported IC50 values in the low micromolar range, but lacks single-target selectivity. This evidence suggests the target compound scaffold can be optimized for DNMT3A selectivity, a feature absent in the broader-acting SGI-1027.
| Evidence Dimension | DNMT3A Inhibitory Activity (EC50) |
|---|---|
| Target Compound Data | 0.9 µM (for the most active derivative based on this scaffold) |
| Comparator Or Baseline | SGI-1027: pan-DNMT inhibitor (DNMT1, DNMT3A, DNMT3B); IC50 ~ low µM range |
| Quantified Difference | Target compound-derived molecules demonstrate a selective DNMT3A inhibition profile, whereas SGI-1027 is a pan-inhibitor with no selectivity within the DNMT family. |
| Conditions | In vitro enzymatic assays against human DNMT3A; specific assay details for the target compound derivative require verification from primary sources. |
Why This Matters
For researchers aiming to dissect the specific role of DNMT3A in epigenetic regulation without confounding effects from DNMT1 or DNMT3B inhibition, a selective scaffold based on this compound is scientifically preferable over a pan-inhibitor like SGI-1027.
